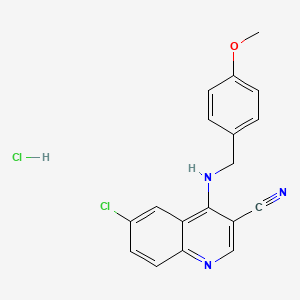

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its quinoline core structure, chloro and cyano functional groups, and a methoxybenzylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and cyano group introduction steps are performed under controlled conditions to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for cyano group introduction.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

6-Chloroquinoline: Similar core structure but lacks the methoxybenzylamino group.

4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the quinoline core.

Quinoline-3-carbonitrile: Similar to the target compound but without the chloro and methoxybenzylamino groups.

Uniqueness: The presence of both the chloro and cyano groups, along with the methoxybenzylamino substituent, makes this compound unique and potentially more reactive and versatile compared to its similar counterparts.

This comprehensive overview highlights the significance of 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride in scientific research and its potential applications across various fields

Biologische Aktivität

6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments. Its structure incorporates a chloro group and a methoxybenzyl amino side chain, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN2O. The compound features a quinoline core, which is a common scaffold in many bioactive molecules.

| Property | Value |

|---|---|

| Molecular Weight | 288.76 g/mol |

| CAS Number | 1327217-07-1 |

| Solubility | Soluble in dimethyl sulfoxide |

| Melting Point | Not available |

Antimalarial Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antimalarial properties. Specifically, studies have shown that aminoquinolines can inhibit the formation of beta-hematin from ferriprotoporphyrin IX (Fe(III)PPIX), a crucial step in the malaria parasite's lifecycle. The presence of a chloro group at the 7-position of the quinoline ring is critical for this activity, enhancing the compound's ability to complex with Fe(III)PPIX and inhibit hemozoin formation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It acts as a modulator of Cot (cancer Osaka thyroid), which plays a role in cancer cell proliferation. In vitro studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Antibacterial and Antifungal Activity

In addition to its antimalarial and anticancer activities, preliminary studies have indicated that this compound may possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The proposed mechanism by which this compound exerts its biological effects includes:

- Complexation with Fe(III)PPIX : Similar to other aminoquinolines, it likely binds to Fe(III)PPIX, preventing the detoxification process in malaria parasites.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or function through similar mechanisms seen in other quinoline derivatives.

Case Studies

- Antimalarial Efficacy : A study conducted on various aminoquinolines found that modifications at the 4-position significantly impacted their potency against drug-resistant strains of Plasmodium falciparum. The findings suggest that the methoxybenzyl side chain enhances bioavailability and efficacy against resistant strains .

- Anticancer Activity : In vitro tests revealed that compounds structurally related to this compound showed selective cytotoxicity toward cancer cell lines while sparing normal cells, indicating potential for targeted therapy .

Eigenschaften

IUPAC Name |

6-chloro-4-[(4-methoxyphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O.ClH/c1-23-15-5-2-12(3-6-15)10-22-18-13(9-20)11-21-17-7-4-14(19)8-16(17)18;/h2-8,11H,10H2,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUWWUDZUIZXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.